Introduction: The Emerging Significance of Benzothiazole Scaffolds in Medicinal Chemistry
Introduction: The Emerging Significance of Benzothiazole Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to Benzothiazole-2-carboxylic acid lithium salt (CAS No. 1359706-28-7) for Researchers and Drug Development Professionals
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in modern medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, Benzothiazole-2-carboxylic acid lithium salt, providing a comprehensive overview of its synthesis, physicochemical properties, and potential therapeutic applications, with a particular emphasis on its role as a modulator of critical signaling pathways in cancer.
Synthesis and Physicochemical Characterization
The synthesis of benzothiazole-2-carboxylic acid lithium salt is a multi-step process that begins with the formation of the parent carboxylic acid, followed by its conversion to the corresponding lithium salt.
Synthesis of Benzothiazole-2-carboxylic acid
A common and efficient method for the synthesis of benzothiazole-2-carboxylic acid involves the oxidation of 2-methylbenzothiazole.[2][3] This approach is favored due to the commercial availability of the starting material and the robustness of the oxidation reaction.
Caption: Workflow for the synthesis of Benzothiazole-2-carboxylic acid.
Experimental Protocol: Oxidation of 2-Methylbenzothiazole
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylbenzothiazole in a suitable solvent system, such as a mixture of water and ethanol.[2]
-
Addition of Base and Oxidant: Add a base, such as sodium hydroxide, to the solution.[2] Slowly add an aqueous solution of a strong oxidizing agent, like potassium permanganate, to the reaction mixture. The temperature should be carefully monitored and controlled.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and quench any remaining oxidant. Filter the mixture to remove any solid byproducts.
-
Acidification and Isolation: Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the benzothiazole-2-carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Preparation of Benzothiazole-2-carboxylic acid lithium salt
The lithium salt is readily prepared by neutralizing the carboxylic acid with a lithium base.[4]
Caption: General scheme for the preparation of the lithium salt.
Experimental Protocol: Synthesis of Benzothiazole-2-carboxylic acid lithium salt
-
Dissolution: Suspend benzothiazole-2-carboxylic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Neutralization: Add a stoichiometric amount of a lithium base, for instance, lithium hydroxide monohydrate, dissolved in water.
-
Isolation: Stir the mixture until a clear solution is obtained. The solvent can then be removed under reduced pressure to yield the solid lithium salt. The product can be further purified by recrystallization.
Physicochemical Properties
The physicochemical properties of both the parent acid and its lithium salt are crucial for their handling, formulation, and biological activity.
| Property | Benzothiazole-2-carboxylic acid | Benzothiazole-2-carboxylic acid lithium salt |
| CAS Number | 3622-04-6[5] | 1359706-28-7 |
| Molecular Formula | C₈H₅NO₂S | C₈H₄LiNO₂S |
| Molecular Weight | 179.19 g/mol | 185.13 g/mol |
| Appearance | White to off-white solid[6] | White to off-white solid |
| Melting Point | Not available | Not available |
| Solubility | Sparingly soluble in water | Expected to have higher aqueous solubility than the parent acid.[4] |
Biological Applications in Drug Discovery
Benzothiazole derivatives have emerged as a promising class of compounds in drug discovery, with a particular focus on oncology. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.[1][7]
Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[8] Several studies have demonstrated that benzothiazole derivatives can effectively inhibit this pathway, leading to a reduction in tumor growth.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.
Illustrative Anticancer Activity of Benzothiazole Derivatives
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PI3Kβ Inhibitors | Prostate (PC-3) | Not specified, but potent | [1] |
| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | Prostate (PC3) | <0.075 | [9] |
| Substituted Pyrimidine Benzothiazoles | Various | Potent, with good % growth inhibition | [10] |
| Oxothiazolidine Benzothiazoles | HeLa | 9.76 | [11] |
Note: The data presented in this table is for structurally related benzothiazole derivatives and is intended to be illustrative of the potential of this class of compounds. Specific testing of benzothiazole-2-carboxylic acid lithium salt is required to determine its precise activity.
Conclusion and Future Perspectives
Benzothiazole-2-carboxylic acid lithium salt is a compound of significant interest for researchers in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural scaffold is associated with potent biological activities, particularly in the realm of oncology. The inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives highlights a clear mechanism of action that warrants further investigation for this specific lithium salt. Future studies should focus on the detailed biological evaluation of benzothiazole-2-carboxylic acid lithium salt, including in vitro and in vivo efficacy studies, to fully elucidate its therapeutic potential.
References
-
A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science. Retrieved February 12, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2016). Molecules, 21(11), 1493. Retrieved February 12, 2026, from [Link]
- Preparation method of benzothiazole-2-carboxylic acid. (2015). Google Patents.
- High-purity lithium carboxylate crystal, production method thereof and use thereof. (2005). Google Patents.
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021). International Journal of Molecular Sciences, 22(5), 2718. Retrieved February 12, 2026, from [Link]
-
Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. (2011). Journal of Medicinal Chemistry, 54(8), 2841-2857. Retrieved February 12, 2026, from [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-280. Retrieved February 12, 2026, from [Link]
-
Carboxylic Acid Salts. (n.d.). Science of Synthesis. Retrieved February 12, 2026, from [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-280. Retrieved February 12, 2026, from [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-280. Retrieved February 12, 2026, from [Link]
- High purity lithium carboxylate crystal and method for producing the same. (2008). Google Patents.
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics, 1-16. Retrieved February 12, 2026, from [Link]
-
Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
On the Reaction between Methyllithium and Carboxylic Acids. (1950). Acta Chemica Scandinavica, 4, 782-786. Retrieved February 12, 2026, from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(15), 4983. Retrieved February 12, 2026, from [Link]
-
Structures and the observed ic 50 values of the synthesized benzothiazole derivatives for hGStP1-1. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (2001). The Journal of Organic Chemistry, 66(17), 5859-5862. Retrieved February 12, 2026, from [Link]
-
Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (2001). The Journal of Organic Chemistry, 66(17), 5859-5862. Retrieved February 12, 2026, from [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2014). The Journal of Organic Chemistry, 79(10), 4583-4591. Retrieved February 12, 2026, from [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). Catalysts, 10(10), 1148. Retrieved February 12, 2026, from [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20050047984A1 - High-purity lithium carboxylate crystal, production method thereof and use thereof - Google Patents [patents.google.com]
- 5. 3622-04-6|Benzothiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. Benzothiazole-2-carboxylic acid | 3622-04-6 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. flore.unifi.it [flore.unifi.it]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
